Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate
Description
The compound Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate features a 1,3-thiazole core substituted at the 4-position with a benzene ring bearing an ethyl carboxylate group. The 2-position of the thiazole is functionalized with a Schiff base-like moiety: an amino group linked to a (4-nitrobenzyl)oxy imino methyl group.
Properties
IUPAC Name |
ethyl 2-[2-[(E)-[(4-nitrophenyl)methoxyamino]methylideneamino]-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-2-28-19(25)17-6-4-3-5-16(17)18-12-30-20(23-18)21-13-22-29-11-14-7-9-15(10-8-14)24(26)27/h3-10,12-13H,2,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLJZKAVUHSQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N=CNOCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)/N=C/NOCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with a haloketone.
Introduction of the Nitrobenzyl Group: This step involves the nucleophilic substitution of a nitrobenzyl halide with the thiazole intermediate.
Formation of the Oximino Group: This can be done by reacting the nitrobenzyl thiazole with hydroxylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or viral infections.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitrobenzyl group can undergo redox reactions, which may be crucial for its biological activity.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table highlights structural similarities and differences between the target compound and related derivatives:
Functional Group Analysis
- Nitrobenzyl vs. Chlorobenzyl Groups: The target compound’s 4-nitrobenzyl group (electron-withdrawing) contrasts with the 4-chlorobenzyl group in ’s isoxazole derivative.
- Oxyimino vs. Benzamido Linkages: The oxyimino group in the target compound and ’s cephalosporin intermediate facilitates hydrogen bonding, critical for biological activity. In contrast, the 3-nitrobenzamido group in introduces a rigid amide bond, altering conformational flexibility .
- Thiazole vs. Isoxazole Cores: Thiazoles (sulfur-containing) exhibit distinct electronic properties compared to isoxazoles (oxygen-containing).
Physicochemical and Pharmacokinetic Considerations
- Stability : The nitro group’s electron-withdrawing nature may reduce hydrolytic stability compared to methyl or chloro substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate, and how can reaction conditions be optimized?
- Methodology : The compound’s thiazole core can be synthesized via cyclization reactions. For example, a substituted benzaldehyde (e.g., 4-nitrobenzyloxyimino derivatives) can react with thiosemicarbazide under reflux in ethanol with glacial acetic acid as a catalyst, followed by coupling with ethyl 2-aminothiazole-4-carboxylate. Reaction optimization includes monitoring via TLC, solvent selection (e.g., absolute ethanol), and purification via recrystallization or column chromatography .
- Key Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | Ethanol, glacial acetic acid, reflux (4–6 h) | Use excess aldehyde (1.2 equiv.) |
| Coupling | Triethylamine, THF, room temperature (24 h) | Stirring under inert atmosphere |
Q. How can the molecular structure and purity of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Use SHELX software for structure refinement .
- NMR spectroscopy : Analyze and NMR peaks to confirm substituent positions (e.g., nitrobenzyl group at δ ~8.2 ppm for aromatic protons) .
- HPLC-MS : Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory biological activity data for thiazole derivatives, and how can structure-activity relationships (SAR) be elucidated?
- Methodology :
- Comparative SAR analysis : Design analogs with variations in the nitrobenzyl or thiazole substituents (e.g., replacing nitro with methoxy or halogens) and test against target enzymes or pathogens. For example, a study on similar thiazinan-4-one derivatives showed that chloro-substituted phenyl groups enhanced antibacterial activity .
- Data reconciliation : Use computational docking (e.g., AutoDock Vina) to model interactions with biological targets and correlate with experimental IC values .
- Example SAR Table :
| Substituent (R) | Target Activity (IC, μM) | Notes |
|---|---|---|
| 4-NO-benzyl | 12.5 ± 1.2 | Highest potency |
| 4-Cl-benzyl | 18.3 ± 2.1 | Moderate activity |
| 4-OCH-benzyl | >50 | Low activity |
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodology :
- ADME prediction : Use tools like SwissADME to predict LogP, cytochrome P450 interactions, and metabolic hotspots (e.g., ester hydrolysis susceptibility).
- Density Functional Theory (DFT) : Calculate electron distribution in the nitrobenzyl group to identify sites prone to reduction or oxidation .
- Key Insight : The nitro group’s electron-withdrawing nature may enhance stability in acidic environments but increase reactivity in reducing conditions .
Q. What experimental approaches are suitable for analyzing stereochemical outcomes in imino-thiazole derivatives?
- Methodology :
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak IA).
- Circular Dichroism (CD) : Confirm absolute configuration for compounds with stereocenters .
Data Contradiction Analysis
Q. How can discrepancies in reported cytotoxicity data for structurally similar compounds be addressed?
- Methodology :
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., MTT assay with consistent cell lines and exposure times).
- Solubility control : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .
- Case Study : A study on ethyl 4-[(thiazinan-yl)carbonyl]benzoate derivatives showed conflicting IC values due to variations in cell permeability; modifying the ester to a carboxamide improved consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
